![molecular formula C15H17N3O2 B3130459 methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate CAS No. 343373-29-5](/img/structure/B3130459.png)
methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate
Overview
Description
“Methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate” is a chemical compound with the CAS number 343373-29-5 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Transformation
Research on pyrrole derivatives, such as those involving the synthesis and transformation of related compounds, highlights the versatility of these molecules in creating complex heterocyclic systems. For example, studies have demonstrated methods for synthesizing pyrrolo[1,2-a]indoles via formylation reactions, indicating the potential for creating diverse and functionalized molecular structures (Kazembe & Taylor, 1980). Similarly, the synthesis of pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers from Lycium chinense showcases the extraction and characterization of naturally occurring pyrrole derivatives, hinting at their significance in natural product chemistry (Youn et al., 2013).
Heterocyclic Systems Preparation
The preparation of multifunctional compounds from pyrrole derivatives exemplifies their utility in constructing polysubstituted heterocyclic systems. Such compounds serve as versatile synthons for the creation of pyrroles, pyrimidines, pyridazines, and other heterocycles, which are foundational in developing drugs and advanced materials (Pizzioli et al., 1998).
Novel Functionalized Analogs
The synthesis of novel functionalized analogs of tricyanofuran-containing chromophores from pyrrole derivatives underlines the importance of these compounds in designing new materials with specific optical properties. These analogs have applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as molecular probes in biological systems (Belikov et al., 2018).
Fluorescence Properties
The exploration of fluorescence properties in pyrrole-derived compounds opens avenues for their use in sensing and imaging applications. For instance, the synthesis of 2-pyrone derivatives and their fluorescence emission showcases the potential of pyrrole derivatives in developing fluorescent markers and probes, which are invaluable tools in biological research and diagnostics (Mizuyama et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-(2,2-dicyanoethenyl)pyrrol-1-yl]-3,3-dimethylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-15(2,3)13(14(19)20-4)18-7-5-6-12(18)8-11(9-16)10-17/h5-8,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDTZHYSGAYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150602 | |
Record name | Methyl 2-(2,2-dicyanoethenyl)-α-(1,1-dimethylethyl)-1H-pyrrole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343373-29-5 | |
Record name | Methyl 2-(2,2-dicyanoethenyl)-α-(1,1-dimethylethyl)-1H-pyrrole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343373-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2,2-dicyanoethenyl)-α-(1,1-dimethylethyl)-1H-pyrrole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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